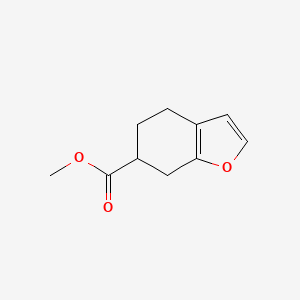

Methyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate

Description

Properties

CAS No. |

73568-02-2 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C10H12O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h4-5,8H,2-3,6H2,1H3 |

InChI Key |

XTPAQHLUFJMAAP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC2=C(C1)OC=C2 |

Origin of Product |

United States |

Biological Activity

Methyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate (CAS No. 73568-02-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and case studies that highlight its pharmacological properties.

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 220 °C

- Flash Point : 85 °C

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Various methods have been reported, including microwave-assisted synthesis which enhances yield and reduces reaction time significantly.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 128 | Moderate |

| Escherichia coli | 64 | Good |

| Pseudomonas aeruginosa | 256 | Weak |

The compound exhibited moderate activity against Staphylococcus aureus and good activity against Escherichia coli, indicating its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (A549) showed that this compound had low cytotoxic effects at concentrations up to 128 µg/mL. This suggests a favorable safety profile for further pharmacological exploration.

Study on Antitubercular Activity

A study investigated the antitubercular activity of this compound in comparison with standard treatments. The results indicated that it could inhibit the growth of Mycobacterium tuberculosis with an IC50 value comparable to that of established drugs.

Neuroprotective Effects

Another significant area of research focused on the neuroprotective effects of this compound. In vitro studies demonstrated its ability to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocyclic Modifications

Benzofuran vs. Benzimidazole Derivatives

Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate () replaces the furan oxygen with two nitrogen atoms, forming a benzimidazole core. This substitution introduces hydrogen-bonding capabilities and basicity, which are absent in the benzofuran analog. Benzimidazole derivatives are widely explored for antimicrobial and anticancer activities, suggesting that the target compound’s bioactivity may differ due to its oxygenated heterocycle .

Benzofuran vs. Benzothiophene Derivatives

Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () substitutes furan oxygen with sulfur, forming a benzothiophene core. The amino and phenyl substituents in this compound further diversify its reactivity and applications in drug design .

Methyl Ester Functional Group Comparisons

Diterpenoid Methyl Esters

Compounds like sandaracopimaric acid methyl ester and communic acid methyl esters () are diterpenoid derivatives with methyl esters. While structurally larger and more complex than the target compound, they share ester-mediated solubility and hydrolysis susceptibility.

Methyl Shikimate

Methyl shikimate () is a bicyclic ester with a cyclohexene backbone. Its NMR and FTIR spectra (e.g., ester C=O stretch at ~1700 cm⁻¹) provide reference data for ester characterization, which could apply to the target compound. Hydrolysis rates and stability under acidic/basic conditions may vary due to differences in ring strain and substituent effects .

Hydrogen Bonding and Crystallographic Behavior

The benzofuran oxygen may participate in weaker hydrogen bonds compared to nitrogen in benzimidazoles (). Crystallographic software like SHELX () and ORTEP-3 () are critical for analyzing such interactions, though the target compound’s crystal structure remains uncharacterized in the provided evidence .

Data Table: Key Structural and Functional Properties

Research Findings and Implications

- Bioactivity Potential: While benzothiophene and benzimidazole analogs show marked bioactivity (), the benzofuran analog’s oxygenated structure may favor antioxidant or anti-inflammatory properties.

- Synthetic Utility : The methyl ester group enables facile derivatization, such as hydrolysis to carboxylic acids or transesterification.

- Spectroscopic Characterization : Methyl shikimate’s spectral data () suggest that the target compound’s ester and furan moieties would exhibit distinct NMR (δ ~3.7 ppm for methoxy) and IR (C-O-C stretch at ~1250 cm⁻¹) signatures .

Q & A

Q. What are the established synthetic routes for Methyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves cyclization of substituted o-hydroxyacetophenones or furan precursors under basic conditions. A common method includes:

- Etherification and cyclization : Starting with a substituted phenol derivative, etherification using potassium tert-butoxide in tetrahydrofuran (THF) at 0°C to room temperature, followed by acid-catalyzed dehydrative cyclization .

- Methylation : Post-cyclization, esterification with methyl halides or dimethyl sulfate in the presence of a base (e.g., NaH) .

Optimization strategies : - Control reaction temperature to minimize byproducts (e.g., over-oxidation or ring-opening).

- Use catalytic additives (e.g., phase-transfer catalysts) to enhance yield in biphasic systems.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the methyl carboxylate group at position 6 shows a distinct singlet in H NMR (~δ 3.7 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 210.0895 for CHO) .

- X-ray crystallography : For unambiguous structural confirmation, use SHELX or ORTEP-III software to refine crystal structures .

- HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) .

Q. How does the tetrahydrobenzofuran core influence the compound’s reactivity in medicinal chemistry applications?

Answer: The partially saturated benzofuran ring:

- Enhances conformational rigidity , favoring binding to hydrophobic enzyme pockets.

- Improves metabolic stability compared to fully aromatic analogs due to reduced cytochrome P450-mediated oxidation .

- Facilitates stereoselective functionalization at positions 4, 5, or 7 for SAR studies .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives of this compound?

Answer:

- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2 or kinases). Focus on hydrogen bonding with the carboxylate group and hydrophobic interactions with the tetrahydrofuran ring .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft’s E) with activity data from enzyme inhibition assays .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What strategies resolve contradictions in crystallographic data for structurally similar analogs?

Answer:

- Multi-software validation : Cross-check refinements using SHELXL (for small molecules) and PHENIX (for twinned crystals) to address discrepancies in bond lengths/angles .

- Twinned data handling : For overlapping diffraction patterns, use TwinRotMat or ROTAX to deconvolute contributions from multiple domains .

- Hydrogen bonding analysis : Apply graph-set theory (as in Etter’s formalism) to interpret ambiguous hydrogen-bonding networks in crystal packing .

Q. How do fluorinated analogs of this compound improve pharmacokinetic properties, and what synthetic challenges arise?

Answer:

- Pharmacokinetic benefits : Fluorination at position 6 (e.g., CF or CHF) increases lipophilicity (logP) and enhances blood-brain barrier penetration .

- Synthetic challenges :

- Regioselective fluorination : Use Balz-Schiemann or halogen-exchange (Halex) reactions, requiring anhydrous conditions and metal catalysts (e.g., Pd/C).

- Byproduct formation : Fluoride ions may deactivate acid-sensitive intermediates; mitigate via scavengers (e.g., TMS-Cl) .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., para-nitrophenyl acetate for esterases) under varied pH/temperature conditions .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry between the compound and target enzyme .

- X-ray crystallography : Co-crystallize the compound with the enzyme (e.g., COX-2) to visualize binding modes and active-site interactions .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Answer:

- Metabolite profiling : Use LC-MS/MS to identify active metabolites in plasma/tissue homogenates that may contribute to in vivo efficacy .

- Protein binding assays : Measure free fraction (fu) via equilibrium dialysis to account for serum protein binding differences .

- Pharmacokinetic modeling : Integrate in vitro clearance (e.g., microsomal stability) with in vivo PK data to adjust dosing regimens .

Q. What role does the methyl carboxylate group play in material science applications?

Answer:

- Coordination chemistry : The ester group acts as a weak ligand for transition metals (e.g., Cu) in MOF synthesis, though stronger donors (e.g., pyridine) are typically preferred .

- Polymer modification : Incorporate the compound as a monomer in polyesters via ring-opening polymerization, leveraging its rigidity for high-T materials .

Q. How can reaction scalability issues be mitigated during multi-step synthesis?

Answer:

- Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce batch variability .

- In-line purification : Couple automated flash chromatography (e.g., Biotage Isolera) with reaction streams to isolate intermediates .

- DoE optimization : Apply design-of-experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent ratio) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.